molecular formula C8H7F3N2O3 B2729057 Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate CAS No. 2004497-81-6

Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate

Cat. No.: B2729057
CAS No.: 2004497-81-6
M. Wt: 236.15
InChI Key: HJJCESXABXFNCA-UHFFFAOYSA-N
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Description

Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate is a chemical compound with the molecular formula C8H7F3N2O3 and a molecular weight of 236.15 g/mol It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 4-position and an oxo group at the 6-position of the pyrimidine ring

Preparation Methods

The synthesis of Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate typically involves the reaction of appropriate pyrimidine precursors with methylating agents under controlled conditions. One common synthetic route involves the condensation of 4-(trifluoromethyl)pyrimidine-6-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride . The reaction is carried out under reflux conditions to yield the desired ester product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation . For example, it may inhibit the activity of kinases involved in signal transduction pathways, thereby affecting cell growth and survival.

Comparison with Similar Compounds

Methyl 2-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetate can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

methyl 2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-16-7(15)3-13-4-12-5(2-6(13)14)8(9,10)11/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJCESXABXFNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=CC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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